

¹H NMR spectrum of 2-(4-Methylphenyl)propanenitrile

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propanenitrile

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An in-depth analysis of the ¹H NMR spectrum of **2-(4-methylphenyl)propanenitrile** is presented in this technical guide. The document provides a detailed summary of the predicted and experimentally analogous proton nuclear magnetic resonance data, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the molecular structure with corresponding proton assignments. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

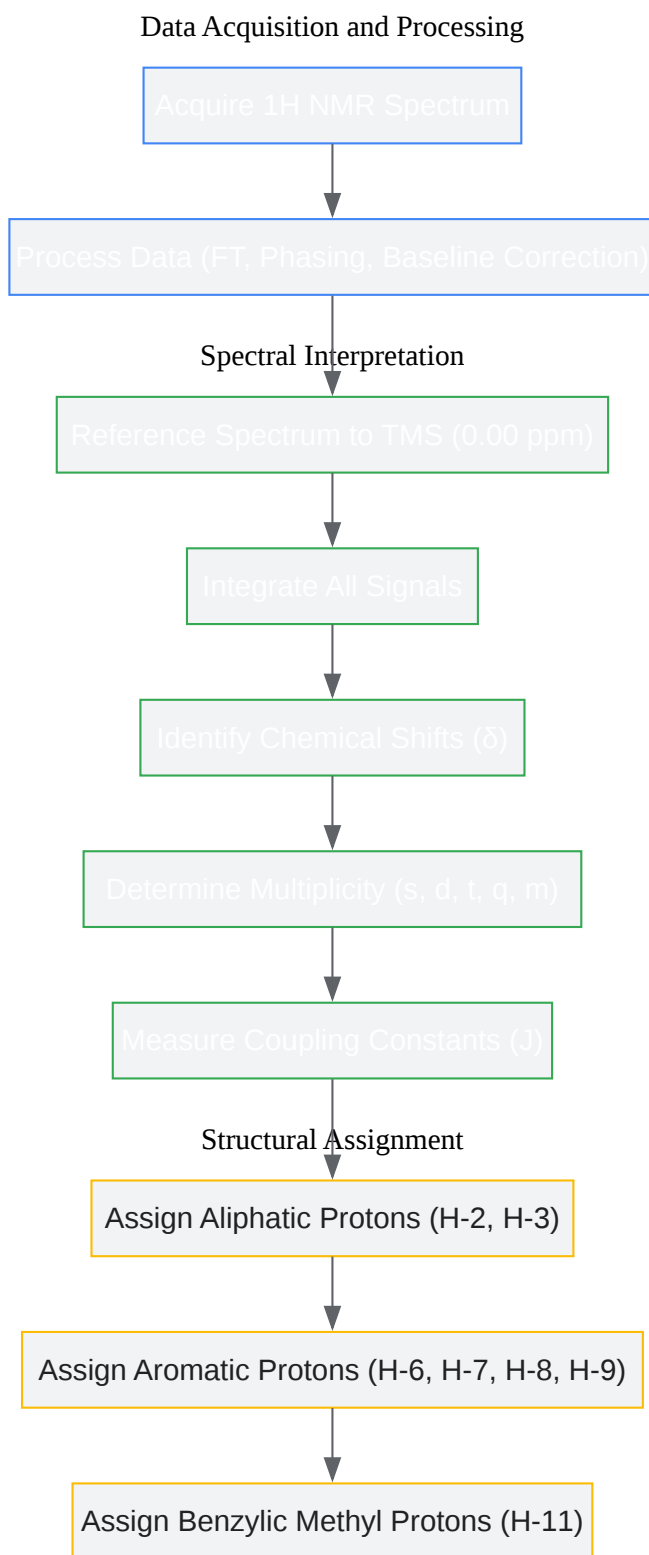
Predicted and Analogous ¹H NMR Spectral Data

The following table summarizes the predicted and analogous ¹H NMR spectral data for **2-(4-methylphenyl)propanenitrile**. The data for the aliphatic protons are based on experimentally observed values for the structurally similar ortho-isomer, 2-(o-tolyl)propanenitrile, which provides a reliable reference for the chemical shifts and coupling constants of the methine and adjacent methyl protons^[1]. The data for the aromatic and benzylic methyl protons are predicted using advanced computational algorithms to provide a comprehensive spectral profile.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Data Source
H-2	~3.88	Quartet (q)	1H	~7.2	Analogous Data[1]
H-3	~1.60	Doublet (d)	3H	~7.2	Analogous Data[1]
H-6, H-8	~7.25	Doublet (d)	2H	~8.0	Predicted
H-7, H-9	~7.15	Doublet (d)	2H	~8.0	Predicted
H-11	~2.35	Singlet (s)	3H	-	Predicted

Molecular Structure and Proton Assignments

The molecular structure of **2-(4-methylphenyl)propanenitrile** and the corresponding proton assignments are illustrated in the following diagram.



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References

- 1. 2-(o-Tolyl)propanenitrile CAS#: 58422-60-9 [m.chemicalbook.com]
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